3-Methyl-1-phenylpiperazine hydrochloride
Overview
Description
3-Methyl-1-phenylpiperazine hydrochloride is a chemical compound with the empirical formula C11H17ClN2 and a molecular weight of 212.72 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 17 hydrogen atoms, 2 nitrogen atoms, and 1 chlorine atom . The exact structure can be represented by the SMILES stringCC(NCC1)CN1C2=CC=CC=C2.[H]Cl
. Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 212.72 .Scientific Research Applications
Versatility in Medicinal Chemistry
3-Methyl-1-phenylpiperazine hydrochloride is part of the phenylpiperazine class, a versatile scaffold in medicinal chemistry. This molecule, along with its derivatives, has seen application in the development of treatments for central nervous system (CNS) disorders, highlighting its "druglikeness". Despite its established presence in the market and clinical trials, its potential remains underrated. Adjustments to its basicity and substitution patterns can improve its pharmacokinetics and pharmacodynamics across various therapeutic areas, suggesting a wider range of applications beyond its current CNS-focused use (Maia, Tesch, & Fraga, 2012).
DNA Interaction and Drug Design
Another interesting application of 3-methyl-1-phenylpiperazine derivatives is in the domain of DNA interaction. Compounds like Hoechst 33258, which contain phenylpiperazine structures, bind strongly to the minor groove of double-stranded DNA. This binding is specific to AT-rich sequences, making these compounds useful for chromosome and nuclear staining in plant cell biology, as well as potential agents in radioprotection and as topoisomerase inhibitors. This lays the groundwork for rational drug design, focusing on the molecular basis of DNA sequence recognition and binding, showcasing the versatility of phenylpiperazine derivatives in both diagnostic and therapeutic contexts (Issar & Kakkar, 2013).
Environmental Impacts and Biodegradability
The presence and biodegradability of phenylpiperazine derivatives, including compounds related to 3-methyl-1-phenylpiperazine, have been studied in environmental contexts. Parabens, which may contain phenylpiperazine structures, are widely used as preservatives and have been detected in various water bodies. Despite being considered biodegradable, the ubiquity of such compounds in surface water and sediments due to continuous introduction raises concerns about their environmental impact. This highlights the need for ongoing monitoring and evaluation of the ecological consequences of widely used phenylpiperazine derivatives (Haman, Dauchy, Rosin, & Munoz, 2015).
Safety and Hazards
3-Methyl-1-phenylpiperazine hydrochloride is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It should be stored in a class code 6.1C - Combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects . In case of skin contact, all contaminated clothing should be removed immediately and the skin should be rinsed with water .
Mechanism of Action
Target of Action
It is known that piperazine compounds, which 3-methyl-1-phenylpiperazine hydrochloride is a derivative of, generally act as gaba receptor agonists . The role of GABA receptors is crucial in the nervous system where they inhibit or reduce the activity of neurons.
Mode of Action
This compound, like other piperazine compounds, is believed to bind directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Properties
IUPAC Name |
3-methyl-1-phenylpiperazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;/h2-6,10,12H,7-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDSJYMUTUZVAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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